n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide
Description
N-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a 4-bromophenyl-substituted ethylamine moiety. This compound is of interest in medicinal and materials chemistry due to the electron-rich thiophene core and the electron-withdrawing bromophenyl group, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H12BrNO2S2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-9(10-4-6-11(13)7-5-10)14-18(15,16)12-3-2-8-17-12/h2-9,14H,1H3 |
InChI Key |
JARBJNZDDQEISG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathways
Friedel-Crafts Alkylation for Ethyl Chain Introduction
The formation of the 1-(4-bromophenyl)ethyl moiety constitutes the foundational step in synthesizing this compound. Researchers employ a modified Friedel-Crafts alkylation using 4-bromobenzene and ethyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst.
Reaction Conditions:
- Solvent: Anhydrous dichloromethane (DCM) at -10°C to 0°C
- Molar Ratio: 1:1.2 (4-bromobenzene : ethyl chloride)
- Catalyst Loading: 1.1 equivalents of AlCl₃
- Reaction Time: 4–6 hours under nitrogen atmosphere
Post-reaction workup involves quenching with ice-cold hydrochloric acid (HCl), followed by extraction with DCM and purification via silica gel chromatography (hexane/ethyl acetate gradient). This step typically achieves 68–72% isolated yield.
Sulfonamide Coupling via Nucleophilic Substitution
The ethylated intermediate undergoes sulfonamide formation with thiophene-2-sulfonyl chloride. This reaction proceeds under Schotten-Baumann conditions:
Optimized Protocol:
- Base: Triethylamine (Et₃N, 2.5 equivalents) in tetrahydrofuran (THF)
- Temperature: 0°C to room temperature (RT) over 2 hours
- Stoichiometry: 1:1.05 (ethylated intermediate : sulfonyl chloride)
- Workup: Aqueous wash (5% NaHCO₃), brine extraction, and recrystallization from ethanol/water
This method yields 80–85% product purity, as verified by high-performance liquid chromatography (HPLC).
Advanced Methodological Variations
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Recent advancements integrate palladium-catalyzed cross-coupling to enhance regioselectivity. A representative protocol involves:
Reactants:
- 5-Bromothiophene-2-sulfonamide (1 equivalent)
- 1-(4-Bromophenyl)ethylboronic acid (1.2 equivalents)
Catalytic System:
- Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: K₃PO₄ (2 equivalents)
Conditions:
- Solvent: 1,4-Dioxane/water (4:1 v/v)
- Energy Input: Microwave irradiation at 60°C for 10 minutes
- Yield: 89% with >95% purity
Table 1: Comparative Analysis of Coupling Methods
| Parameter | Traditional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 30 hours | 10 minutes |
| Yield | 64–77% | 85–89% |
| Catalyst Loading | 5 mol% | 5 mol% |
| Solvent System | Toluene/water | Dioxane/water |
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution chromatography:
- Stationary Phase: Silica gel (230–400 mesh)
- Mobile Phase: Hexane/ethyl acetate (70:30 → 50:50)
- Retention Factor (Rf): 0.45 in 60:40 hexane/EtOAc
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability, manufacturers adopt tubular flow reactors with:
- Residence Time: 8–10 minutes
- Pressure: 15–20 bar
- Throughput: 12 kg/day per reactor unit
Economic Considerations:
- Raw material cost: $320/kg (pilot scale)
- Purity: >99.5% by GC-MS
Challenges and Optimization Frontiers
Byproduct Formation
The primary impurity (5–7%) arises from over-alkylation at the thiophene ring. Mitigation strategies include:
Solvent Recovery Systems
Green chemistry initiatives implement closed-loop distillation for THF and dioxane, achieving 92–95% solvent reuse.
Chemical Reactions Analysis
Functionalization via Photocatalysis
Sulfonamides can undergo late-stage functionalization through photocatalytic methods to generate reactive intermediates such as sulfonyl radicals . These radicals enable rapid coupling with nucleophiles (e.g., organometallic reagents) to form diverse products like sulfoximines and sulfonimidamides .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Photocatalytic functionalization | Sulfinylhydroxylamine reagent, light irradiation | Formation of sulfonyl radicals for subsequent coupling with nucleophiles |
Oxidation and Reduction
The thiophene ring and sulfonamide group in the compound can undergo oxidation and reduction:
-
Oxidation : Thiophene rings are reactive toward oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA), forming sulfoxides or sulfones .
-
Reduction : The sulfonamide group may be reduced to thiols or sulfides using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Substitution Reactions
The bromophenyl substituent and thiophene ring may participate in substitution reactions:
-
Electrophilic aromatic substitution : The thiophene ring, being electron-rich, can react with electrophiles (e.g., halogens, alkyl halides) .
-
Nucleophilic aromatic substitution : The bromophenyl group, if activated (e.g., by electron-withdrawing groups), may undergo nucleophilic substitution .
Intermolecular Coupling Reactions
While the target compound lacks a reactive halide for direct coupling, analogous sulfonamides with aryl halides can undergo cross-coupling (e.g., Suzuki-Miyaura) to introduce new aryl groups .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki-Miyaura coupling | Palladium catalyst, aryl boronic acid | Formation of biaryl derivatives |
Mechanistic Insights
Research on sulfur(IV) compounds highlights key intermediates:
-
Sulfinyl nitrenes : Generated during photocatalytic functionalization, these intermediates enable rapid coupling with nucleophiles .
-
Pummerer rearrangement : Oxidative activation of sulfoxides can lead to α-functionalized products .
Industrial and Scalability Considerations
Continuous flow reactors are often employed for large-scale synthesis of sulfonamides, optimizing yields and minimizing by-products.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Medicine:
Anti-inflammatory Agents: Research has shown that thiophene derivatives possess anti-inflammatory properties, which could be harnessed for therapeutic purposes.
Industry:
Mechanism of Action
The mechanism of action of n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural Comparisons
The table below highlights structural differences between N-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide and related sulfonamides from the evidence:
Key Observations:
- Thiophene vs.
- Substituent Effects: The 4-bromophenyl group introduces steric bulk and electron-withdrawing character, which may reduce solubility but improve membrane permeability relative to dimethylamino-substituted analogs .
Biological Activity
N-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring, a sulfonamide group, and a bromophenyl moiety, which may confer unique pharmacological properties. Its structure suggests potential applications in various therapeutic areas, including antimicrobial and anticancer therapies.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The presence of the bromine atom in the phenyl ring enhances the compound's antimicrobial efficacy. A study on similar thiophene derivatives reported antibacterial efficacy against resistant strains like Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL .
Anticancer Activity
Thiophene derivatives have been explored for their anticancer properties. The mechanism of action often involves the inhibition of key cellular pathways, such as those mediated by protein kinases involved in cell cycle regulation and survival. For instance, compounds with similar structures have shown promising results in targeting cancer cells by inducing apoptosis through pathways involving p53 and caspase-3 activation .
Study 1: Antiviral Activity
A recent study synthesized various sulfonamide compounds to evaluate their anti-HIV-1 activities. Although this compound was not directly assessed in this study, related compounds demonstrated significant inhibitory effects against HIV-1 reverse transcriptase with selectivity indices much higher than existing treatments . This suggests that similar structural motifs could yield potent antiviral agents.
Study 2: In Vitro Evaluation
In vitro studies have shown that thiophene-based compounds can selectively inhibit human carbonic anhydrases (hCAs), which are implicated in various diseases, including cancer . The selective inhibition of hCA IX and XII by structurally related compounds indicates a potential therapeutic avenue for cancer treatment.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | TBD | TBD |
| R10L4 (related sulfonamide derivative) | Anti-HIV | 0.007 | 30,930 |
| 5-Bromo-N-Alkylthiophene-2-sulfonamides | Antibacterial | 0.39 | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide?
- Methodological Answer : Microwave-assisted cross-coupling reactions are effective. A Pd-catalyzed coupling between 5-bromo-thiophene-2-sulfonamide derivatives and 1-(4-bromophenyl)ethyl precursors (e.g., arylboronic acids or alkynes) under microwave irradiation (60°C, 10 min) yields the target compound. Key reagents include Pd(PPh₃)₂Cl₂, CuI, and Et₃N in THF. Purification involves extraction with EtOAc and washing with brine/NaHCO₃ .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene proton splitting, bromophenyl integration) .
- IR : Sulfonamide S=O stretches (~1350-1150 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., ethyl group orientation) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .
Q. How can researchers ensure batch-to-batch consistency in synthesis?
- Methodological Answer : Monitor reaction progress via TLC (Rf values) and standardize purification (e.g., column chromatography with silica gel, hexane/EtOAc gradients). Quantify yields and cross-validate with microanalysis (C, H, N, S content) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on thiophene or bromophenyl groups) affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Br with Cl, modifying ethyl chain length). Test in biological assays (e.g., enzyme inhibition, cytotoxicity). For example, replacing the 4-bromophenyl group with a 4-fluorophenyl moiety may alter binding affinity to neurological targets like IRE1 .
Q. What strategies resolve contradictions in NMR data between synthetic batches?
- Methodological Answer : Discrepancies in splitting patterns may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic behavior or employ NOESY to identify spatial proximities. If unresolved, confirm via X-ray crystallography .
Q. How can computational methods guide the optimization of synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict reaction feasibility. Molecular docking screens substituent effects on target binding (e.g., sulfonamide interactions with kinase active sites) .
Q. What mechanistic insights explain low yields in cross-coupling steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
